InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
. The Canonical SMILES string is C1=CC(=CC=C1C(CC(=O)O)N)Br
. This compound is classified under amino acids and is recognized for its role in pharmaceutical research, particularly concerning neurological disorders. It serves as a building block for synthesizing various pharmaceutical compounds and can be derived from commercially available starting materials such as 4-bromobenzaldehyde.
The synthesis of 3-(3-Amino-4-bromophenyl)propanoic acid typically involves several key steps:
The molecular structure of 3-(3-Amino-4-bromophenyl)propanoic acid consists of a propanoic acid backbone with an amino group and a brominated phenyl group attached.
3-(3-Amino-4-bromophenyl)propanoic acid participates in various chemical reactions:
The mechanism by which 3-(3-Amino-4-bromophenyl)propanoic acid exerts its effects involves interaction with various enzymes and receptors in biological systems:
Research indicates that modifications to its structure can significantly alter its biological activity, making it a valuable compound for further pharmacological studies.
The physical and chemical properties of 3-(3-Amino-4-bromophenyl)propanoic acid are crucial for its application:
Detailed specifications include:
The compound has diverse applications across various fields:
In industry, it finds utility in producing specialty chemicals and materials due to its unique structural features that confer distinct chemical properties.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: